molecular formula C14H14O3 B6379454 5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95% CAS No. 1261967-57-0

5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379454
CAS RN: 1261967-57-0
M. Wt: 230.26 g/mol
InChI Key: XKHFKONBXZNIEC-UHFFFAOYSA-N
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Description

5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95% (5-HMF-2-MP) is a compound used in a variety of scientific research applications. It is a phenol derivative with a hydroxymethyl group at position 5 and a methoxy group at position 2. It is a colorless to yellowish liquid that has a sweet, balsamic odor. 5-HMF-2-MP has a melting point of around -30°C and a boiling point of around 195°C. It is soluble in water and alcohol, and is used in a variety of laboratory experiments.

Mechanism of Action

5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95% is believed to act as a reducing agent in certain chemical reactions. It is thought to reduce double bonds and other functional groups, such as aldehydes and ketones. This is thought to occur through the formation of a resonance-stabilized intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95% are not well understood. It is believed to be non-toxic and non-carcinogenic. However, it is important to note that it is not approved for human consumption and should not be ingested.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is soluble in both water and alcohol, which makes it easy to use in a variety of experiments. The main limitation of using 5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95% is that it is not approved for human consumption and should not be ingested.

Future Directions

There are a number of potential future directions for research involving 5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95%. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various compounds. Additionally, research could be conducted into its potential use as a reducing agent in various chemical reactions. Finally, further research could be conducted into its potential use in the synthesis of various metal complexes, such as iron, cobalt, and nickel complexes.

Synthesis Methods

5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95% can be synthesized by a variety of methods. One method involves the reaction of 2-methoxy-5-hydroxymethylphenol with acetic anhydride in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of the desired compound and acetic acid. The mixture is then heated to evaporate the acetic acid, leaving 5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95% as the desired product.

Scientific Research Applications

5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used in the synthesis of various metal complexes, such as iron, cobalt, and nickel complexes. Additionally, 5-(2-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of various heterocyclic compounds, such as imidazoles, pyrazoles, and pyridines.

properties

IUPAC Name

5-[2-(hydroxymethyl)phenyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-17-14-7-6-10(8-13(14)16)12-5-3-2-4-11(12)9-15/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHFKONBXZNIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685462
Record name 2'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxymethylphenyl)-2-methoxyphenol

CAS RN

1261967-57-0
Record name [1,1′-Biphenyl]-2-methanol, 3′-hydroxy-4′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261967-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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